1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-methoxybenzylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine depends on its specific biological target. It may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethoxy-benzyl)-4-(4-chlorobenzyl)-piperazine
- 1-(2,3-Dimethoxy-benzyl)-4-(4-fluorobenzyl)-piperazine
- 1-(2,3-Dimethoxy-benzyl)-4-(4-nitrobenzyl)-piperazine
Uniqueness
1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of both 2,3-dimethoxy and 4-methoxybenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These structural features can influence its reactivity, pharmacokinetics, and potential therapeutic applications.
Properties
Molecular Formula |
C21H28N2O3 |
---|---|
Molecular Weight |
356.5g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O3/c1-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-4-6-20(25-2)21(18)26-3/h4-10H,11-16H2,1-3H3 |
InChI Key |
YUKSAONAIDMIOT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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